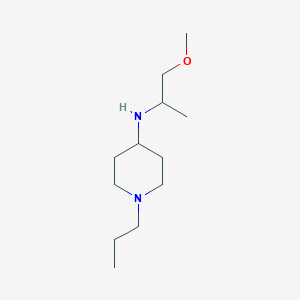![molecular formula C9H17NO B1462346 2-Azaspiro[4.5]decan-8-ol CAS No. 1454307-37-9](/img/structure/B1462346.png)
2-Azaspiro[4.5]decan-8-ol
Descripción general
Descripción
2-Azaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H17NO . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.5]decan-8-ol consists of a spirocyclic system, which is a bicyclic compound where the two rings share only one atom . The molecular weight of the hydrochloride form of this compound is 191.7 .Chemical Reactions Analysis
The synthesized compounds of 2-Azaspiro[4.5]decan-8-ol have been examined for their anti-tumor activities against various human carcinoma cell lines .Physical And Chemical Properties Analysis
2-Azaspiro[4.5]decan-8-ol has an average mass of 155.237 Da and a monoisotopic mass of 155.131012 Da . The hydrochloride form of this compound is an oil and should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Applications
2-Azaspiro[4.5]decan-8-ol has shown promise in the field of medicine due to its potential to contribute to the synthesis of biologically active compounds . It has been identified as a precursor in the development of various pharmacologically active molecules. For instance, derivatives of this compound have been utilized as inhibitors in the treatment of hepatocellular carcinoma and as modulators of enzymes involved in metabolism and inflammation .
Material Science: Creation of Novel Materials
In material science, 2-Azaspiro[4.5]decan-8-ol is being explored for its role in the synthesis of new materials with potential applications in various industries. Its derivatives are being studied for their ability to form hybrid photopolymer materials with variable refractive indices, which are crucial for creating photopolymer microstructures .
Chemical Synthesis: Building Blocks for Complex Molecules
The compound serves as a versatile building block in chemical synthesis, aiding in the creation of complex molecules with significant biological activity. Its utility in synthesizing difluoroalkylated derivatives through copper-catalyzed reactions exemplifies its role in expanding the repertoire of synthetic chemistry .
Pharmacology: Drug Discovery and Development
In pharmacology, this compound is being investigated for its potential use in drug discovery and development. Its structural properties make it an attractive scaffold for designing new drugs, especially those targeting specific receptors or enzymes involved in disease pathogenesis .
Biochemistry: Enzyme Inhibition and Metabolic Pathways
Biochemically, 2-Azaspiro[4.5]decan-8-ol and its derivatives are studied for their inhibitory effects on enzymes such as vanin-1, which plays a significant role in metabolic pathways and inflammation. This has implications for the treatment of metabolic disorders and inflammatory conditions .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-azaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBTGIIQHAPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)
amine](/img/structure/B1462269.png)

![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)



amine](/img/structure/B1462280.png)
amine](/img/structure/B1462281.png)

![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)